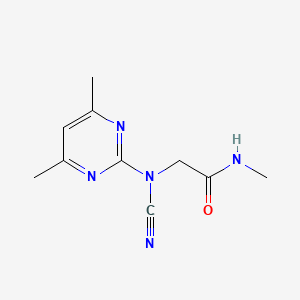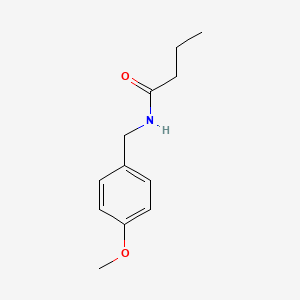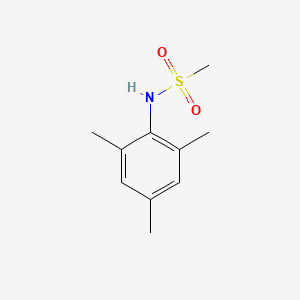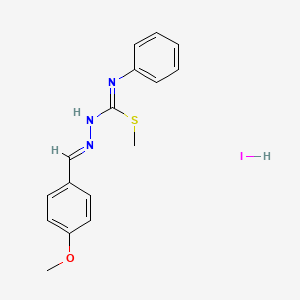
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide, commonly known as CDGP, is a chemical compound that has been extensively studied for its potential use in scientific research. CDGP is a derivative of glycine, an amino acid that is found naturally in the body. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
Mécanisme D'action
The mechanism of action of CDGP is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
CDGP has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. CDGP has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDGP is its wide range of biochemical and physiological effects, making it a valuable tool in various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on CDGP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. CDGP has been shown to have a neuroprotective effect, which could make it a valuable treatment option for these conditions. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. CDGP has been shown to improve glucose metabolism and reduce insulin resistance, making it a promising treatment option for these conditions. Additionally, further research is needed to fully understand the mechanism of action of CDGP and its potential applications in other areas of scientific research.
Méthodes De Synthèse
CDGP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of glycine with cyanogen bromide and 4,6-dimethyl-2-pyrimidinylamine in the presence of a catalyst. This reaction produces CDGP as a white crystalline powder.
Applications De Recherche Scientifique
CDGP has been used in a variety of scientific research applications, including studies on neurotransmitters, brain function, and metabolism. It has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain. CDGP has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propriétés
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

